![molecular formula C13H12N6O4S B2604114 N-[4-(aminosulfonyl)phenyl]-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1396630-15-1](/img/structure/B2604114.png)
N-[4-(aminosulfonyl)phenyl]-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an aminosulfonyl group, a carboxamide group, and a triazolo-pyrazine ring system. These types of compounds are often found in pharmaceuticals and could potentially exhibit a variety of biological activities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a heterocyclic ring system. The triazolo-pyrazine ring system, in particular, is a common feature in many biologically active compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic systems .Scientific Research Applications
Synthesis and Biological Activity Prediction
A study by Danylchenko, Drushlyak, and Kovalenko (2016) focused on the synthesis and biological activity prediction of compounds structurally related to N-[4-(aminosulfonyl)phenyl]-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide. They used computer modeling to predict the biological activity spectrum and acute toxicity of these compounds. The research identified substances with potential antineurotic activity, which could be relevant for treatments in male reproductive and erectile dysfunction (Danylchenko, Drushlyak, & Kovalenko, 2016).
Cyclocondensation and Structural Analysis
Desenko et al. (1998) investigated the cyclocondensation of compounds closely related to the triazolopyrazine derivative. Their research provides insights into the chemical behavior and structural analysis of these compounds, contributing to the understanding of their potential applications in various fields (Desenko, Komykhov, Orlov, & Meier, 1998).
Synthesis and Antimicrobial Evaluation
Elgemeie et al. (2017) conducted research on the synthesis of novel derivatives related to N-[4-(aminosulfonyl)phenyl]-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide, evaluating their antibacterial and antifungal properties. This highlights the potential of these compounds in developing new antimicrobial agents (Elgemeie, Altalbawy, Alfaidi, Azab, & Hassan, 2017).
Cytotoxic and Antimicrobial Studies
Sumangala et al. (2012) explored the cytotoxic and antimicrobial activities of a group of compounds including 6-aryl-3-[4-(methylsulfonyl)benzyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines, which are structurally related to the target compound. Their study contributes to understanding the potential health-related applications of these substances (Sumangala, Poojary, Chidananda, Arulmoli, & Shenoy, 2012).
Cardiovascular Applications
Research by Sato et al. (1980) on 1,2,4-triazolo[1,5-a]pyrimidines, closely related to the target compound, revealed their potential as cardiovascular agents, specifically in coronary vasodilating and antihypertensive activities. This suggests potential therapeutic applications of similar compounds in cardiovascular diseases (Sato, Shimoji, Fujita, Nishino, Mizuno, Kobayashi, & Kumakura, 1980).
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-methyl-4-oxo-N-(4-sulfamoylphenyl)-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O4S/c1-7-6-19-11(13(21)15-7)10(17-18-19)12(20)16-8-2-4-9(5-3-8)24(14,22)23/h2-6H,1H3,(H,15,21)(H,16,20)(H2,14,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPXXLVCFKAHAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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